(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Wirkmechanismus

The mechanism of action of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used in targeted protein degradation.

Uniqueness

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific structure, which combines a benzimidazole moiety with a chalcone framework

Biologische Aktivität

The compound (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic derivative that belongs to the class of benzodiazole compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

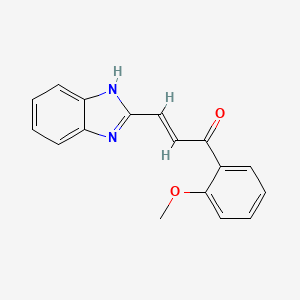

The molecular structure of this compound can be represented as follows:

This structure features a benzodiazole ring and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

- IC50 Values : The compound demonstrated IC50 values in the range of 10–33 nM in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, indicating potent activity comparable to established chemotherapeutics like combretastatin A4 (CA-4) .

The mechanism by which this compound exerts its anticancer effects involves:

- Tubulin Destabilization : The compound inhibits tubulin polymerization, leading to disrupted microtubule formation. This effect results in cell cycle arrest and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound caused G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10–33 | Tubulin destabilization, apoptosis |

| Combretastatin A4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |

| Other Benzodiazoles | Various | Varies | Antimicrobial and anti-inflammatory effects |

Study 1: Antiproliferative Effects

In a recent study evaluating various benzodiazole derivatives, this compound exhibited remarkable antiproliferative effects against breast cancer cell lines. The study utilized a series of assays to determine the IC50 values and assessed the impact on cell viability and apoptosis rates .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the observed anticancer activity. Researchers found that the compound's ability to bind at the colchicine site on tubulin was crucial for its action. This binding prevents normal tubulin polymerization, leading to mitotic arrest and cell death .

Eigenschaften

IUPAC Name |

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIXMOBGVWVIG-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.